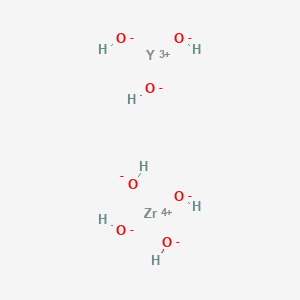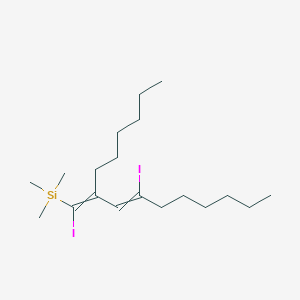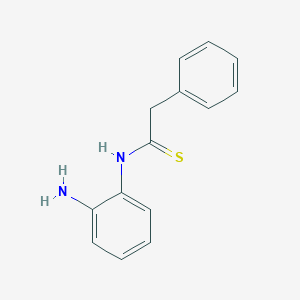
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes a tetrafluorocyclohexadienone moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of 40% aqueous sodium hydroxide solution to adjust the pH to 5-6, followed by heating at 145-150°C for 3-6 hours . This method is cost-effective and eco-friendly, although it requires high temperatures.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
化学反応の分析
Types of Reactions
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
科学的研究の応用
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .
類似化合物との比較
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
2-Substituted Benzoxazoles: Known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is unique due to its tetrafluorocyclohexadienone moiety, which imparts distinct electronic properties and reactivity compared to other benzoxazole derivatives . This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.
特性
CAS番号 |
343631-02-7 |
|---|---|
分子式 |
C13H5F4NO2 |
分子量 |
283.18 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-yl)-3,4,5,6-tetrafluorophenol |
InChI |
InChI=1S/C13H5F4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13-18-5-3-1-2-4-6(5)20-13/h1-4,19H |
InChIキー |
PHJKACLRXLBKBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)

![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)

![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)


![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)

